molecular formula C4H6Cl2N2Pd B7818935 Bis(acetonitrile)dichloropalladium(II)

Bis(acetonitrile)dichloropalladium(II)

Cat. No.: B7818935
M. Wt: 259.43 g/mol
InChI Key: RBYGDVHOECIAFC-UHFFFAOYSA-L
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Description

Bis(acetonitrile)dichloropalladium(II) is a coordination complex with the chemical formula PdCl₂(NCCH₃)₂ . It is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions . This compound is particularly notable for its role in facilitating reactions that require soluble palladium(II).

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(acetonitrile)dichloropalladium(II) can be synthesized by reacting palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile, followed by filtration to remove any insoluble impurities. The resulting solution is then desolventized to obtain the solid compound .

Industrial Production Methods

In industrial settings, the production of palladium(II)chloro-bis(acetonitrile) follows a similar process but on a larger scale. The palladium chloride used as a raw material is often refined and purified to ensure high purity of the final product. The acetonitrile used in the reaction can be recycled, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Bis(acetonitrile)dichloropalladium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving palladium(II)chloro-bis(acetonitrile) include organic halides, boronic acids, and phosphines. The reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .

Mechanism of Action

The mechanism by which palladium(II)chloro-bis(acetonitrile) exerts its effects involves the coordination of palladium(II) with acetonitrile ligands. This coordination facilitates the activation of organic substrates, making them more reactive in subsequent chemical reactions. The palladium(II) center acts as a catalyst, lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

  • Bis(benzonitrile)palladium(II) chloride
  • Palladium(II) chloride
  • Tetrakis(acetonitrile)palladium(II) tetrafluoroborate
  • Bis(triphenylphosphine)palladium(II) dichloride

Uniqueness

Bis(acetonitrile)dichloropalladium(II) is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in a wide range of coupling reactions. Its ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

acetonitrile;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGDVHOECIAFC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14592-56-4
Record name Palladium, bis(acetonitrile)dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14592-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(acetonitrile)dichloropalladium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014592564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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